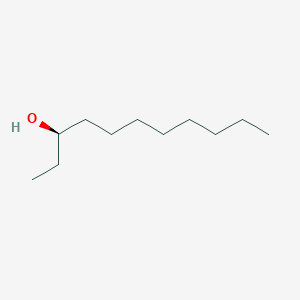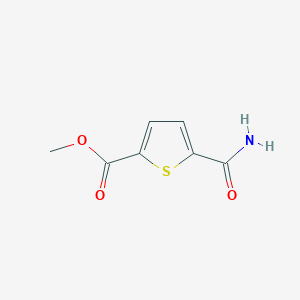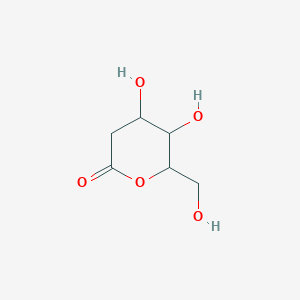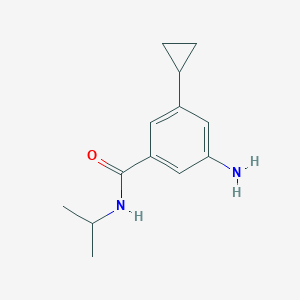
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound. It features a bromine atom attached to the pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The isobutyl group and the carbonitrile group further modify the pyrrole ring, making this compound unique in its structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isobutyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products where the bromine atom is replaced by the nucleophile.
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the carbonitrile group.
科学的研究の応用
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-ブロモ-1-イソブチル-1H-ピロール-2-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的と相互作用して、生物学的経路の調節につながることがあります。ブロム原子とカルボニトリル基は、その反応性と分子標的との相互作用において重要な役割を果たしています。
類似の化合物:
- 4-ブロモ-1H-ピロール-2-カルボニトリル
- 4-ブロモ-1-エチル-1H-ピロール-2-カルボニトリル
- 4-ブロモ-1-メチル-1H-ピロール-2-カルボニトリル
比較: 4-ブロモ-1-イソブチル-1H-ピロール-2-カルボニトリルは、イソブチル基の存在のためにユニークです。イソブチル基は、立体的な特性と電子的特性に影響を与える可能性があります。これは、イソブチル基を欠いている4-ブロモ-1H-ピロール-2-カルボニトリルや、より小さなエチル基を持つ4-ブロモ-1-エチル-1H-ピロール-2-カルボニトリルなどの他の類似の化合物とは異なります。
類似化合物との比較
- 4-Bromo-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
Comparison: 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds like 4-Bromo-1H-pyrrole-2-carbonitrile, which lacks the isobutyl group, and 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile, which has a smaller ethyl group instead.
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
4-bromo-1-(2-methylpropyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H11BrN2/c1-7(2)5-12-6-8(10)3-9(12)4-11/h3,6-7H,5H2,1-2H3 |
InChIキー |
WXZHTKHGUUNITN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=C1C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)



![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)
